Product packaging for trans-2-Dodecenol(Cat. No.:CAS No. 69064-37-5)

trans-2-Dodecenol

Cat. No.: B105986
CAS No.: 69064-37-5
M. Wt: 184.32 g/mol
InChI Key: MLRYPOCSLBIUHY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Unsaturated Aliphatic Alcohol Chemistry

trans-2-Dodecenol, systematically named (E)-2-dodecen-1-ol, is classified as a long-chain, unsaturated fatty alcohol. ontosight.aifoodb.ca Its structure consists of a twelve-carbon aliphatic chain containing a hydroxyl (-OH) group at one terminus and a double bond between the second and third carbon atoms in the trans or (E) configuration. ontosight.ainist.gov This configuration is crucial to its chemical and physical properties, distinguishing it from its cis isomer.

In the broader context of unsaturated aliphatic alcohol chemistry, this compound serves as a representative model for studying the reactivity of allylic alcohols. The presence of the double bond in proximity to the alcohol functional group influences its reactivity. For instance, it can be synthesized via the reduction of its corresponding aldehyde, trans-2-dodecenal (B1235498). Conversely, it can undergo oxidation to yield the respective aldehyde, a reaction studied with novel oxidizing agents like diorganotellurones. researchgate.net These transformations are fundamental reactions in organic synthesis, making this compound a valuable substrate for investigating new synthetic methodologies and reagents. chemimpex.comchemimpex.com

PropertyValue
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
CAS Number 69064-37-5
Synonyms (E)-2-Dodecenol, (E)-2-Dodecen-1-ol, trans-2-Dodecen-1-ol
Classification Unsaturated Fatty Alcohol

Evolution of Research Interest in this compound

The scientific focus on this compound has evolved from initial discovery in natural sources to targeted applications in various fields. Early research identified the compound as a natural constituent of essential oils from plants such as Coriandrum sativum (coriander). koreascience.kr

Subsequently, research interest broadened with the discovery of its role as a semiochemical in the animal kingdom. It was identified as a defensive compound in the secretions of certain millipede species and as a pheromone component for various insects. lookchem.comresearchgate.netebi.ac.uk This ecological significance spurred investigations into its synthesis and potential use in agriculture for pest management, where it can be used to create attractants. lookchem.com

More recently, research has shifted towards its utility as a biochemical reagent and a model compound for exploring complex biological processes. chemimpex.commedchemexpress.com Modern studies are delving into its specific biological activities, including potential anti-inflammatory properties. mdpi.com Furthermore, there is a growing interest in developing sustainable production methods, moving from traditional chemical synthesis to advanced biotechnological routes that utilize enzymes like alcohol dehydrogenase or whole-cell microbial systems. koreascience.krgoogle.com

Interdisciplinary Relevance in Chemical Biology and Ecology

The study of this compound provides a clear example of the intersection between chemistry, biology, and ecology. Its varied roles in nature make it a molecule of significant interdisciplinary interest.

In Chemical Ecology: this compound is a key signaling molecule in interactions between organisms.

Insect Pheromone: It functions as a trail-following pheromone for the dry wood termite Cryptotermes cynocephalus and has been identified as a sex pheromone component for various moth species. vibgyorpublishers.orgucdavis.edu This activity is harnessed in agriculture to develop species-specific lures for monitoring and controlling pest populations. lookchem.comherts.ac.uk

Defensive Alomone: The compound has been identified in the defensive secretions of spiroboloid millipedes, where it acts as a repellent against predators. researchgate.netebi.ac.uk

In Chemical Biology: The compound's presence and function within biological systems are subjects of intense study.

Natural Product Chemistry: Beyond its role in animal communication, this compound is a known plant metabolite, contributing to the chemical profile of certain essential oils. koreascience.krebi.ac.uk

Microbial Metabolism: It is a product of the microbial transformation of trans-2-dodecenal by various microorganisms. koreascience.kr This metabolic pathway is of interest for biocatalysis and understanding xenobiotic degradation.

Bioactivity Studies: Research has demonstrated that this compound exhibits anti-inflammatory effects in a dose-dependent manner. Studies using mouse macrophage cell lines showed it can suppress the production of nitric oxide and modulate the expression of pro-inflammatory genes. mdpi.com

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is characterized by a drive towards sustainable production and a deeper understanding of its biological functions.

Current Research Focus:

Sustainable Synthesis: A significant area of research is the development of green and sustainable methods for producing this compound. This includes biocatalytic processes using isolated enzymes and fermentation-based approaches with engineered microorganisms, which are presented as alternatives to conventional chemical synthesis. google.comusp.br

Bioactivity and Therapeutic Potential: The anti-inflammatory properties of this compound are being actively investigated to determine its mechanism of action and potential for therapeutic applications. chemimpex.commdpi.com

Advanced Delivery Systems: In the context of pest control, research is exploring nanoparticle technology to create more effective delivery systems for dodecenol-based pheromone gels. vibgyorpublishers.org The goal is to improve the stability and targeted release of this volatile compound. vibgyorpublishers.org

Metabolomics and Biomarker Discovery: this compound has been identified as a significant metabolite in diverse biological contexts, including as a volatile compound contributing to the flavor of yak cheese and as a fecal metabolite in mouse models of obesity, suggesting its potential as a biomarker for metabolic states. mdpi.comnih.gov

Research AreaFocusKey Findings
Chemical Ecology Insect PheromonesIdentified as a trail pheromone in termites and a sex pheromone component in moths. vibgyorpublishers.orgucdavis.edu
Chemical Ecology Defensive SecretionsFound in the defensive secretions of millipedes. researchgate.net
Chemical Biology BioactivityDemonstrates dose-dependent anti-inflammatory effects in macrophage cell models. mdpi.com
Biotechnology Sustainable SynthesisCan be produced via microbial metabolism of trans-2-dodecenal. koreascience.kr

Key Challenges:

Scalability of Biotechnological Routes: While microbial and enzymatic synthesis methods are promising for their sustainability, achieving the high yields, titers, and productivity necessary to compete with established industrial chemical processes remains a significant challenge.

Elucidating Mechanisms of Action: Although biological effects like anti-inflammatory activity and pheromonal responses are observed, the precise molecular targets and signaling pathways involved are not fully understood. frontiersin.org Further research is needed to clarify these mechanisms.

Formulation and Stability: As a semi-volatile organic compound, its practical application in open environments (e.g., agriculture) is hampered by its physical properties. Developing formulations that ensure stability, prevent rapid degradation, and control its release rate is a critical hurdle for its use as a biopesticide. vibgyorpublishers.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B105986 trans-2-Dodecenol CAS No. 69064-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dodec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRYPOCSLBIUHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017500
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69064-37-5
Record name trans-2-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69064-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dodecen-1-ol, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The primary strategies for synthesizing trans-2-dodecenol focus on the reduction of corresponding carbonyl compounds, particularly aldehydes, and the construction of the carbon skeleton using modern catalytic methods.

Reduction of Precursor Aldehydes

A common and direct route to this compound is the reduction of its corresponding aldehyde, trans-2-dodecenal (B1235498). The key challenge in this transformation is the selective reduction of the aldehyde functional group without affecting the carbon-carbon double bond.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the aldehyde's carbonyl group in the presence of a metal catalyst. libretexts.org This method is widely used in industrial processes. The reaction is typically heterogeneous, with the catalyst being in a solid phase and the reactants in a liquid or gas phase. libretexts.org

For the conversion of an α,β-unsaturated aldehyde like trans-2-dodecenal, careful selection of the catalyst and reaction conditions is necessary to prevent the saturation of the C=C double bond. Supported palladium catalysts are often employed for such transformations. vulcanchem.com

Catalytic Hydrogenation Parameters for Analogous Reductions
Catalyst Palladium on activated charcoal (Pd/C) vulcanchem.com
Typical Catalyst Loading 5–10 wt% vulcanchem.com
Solvent Ethanol (B145695) or Methanol vulcanchem.com
Temperature 20–50°C vulcanchem.com
Pressure 1–3 atm H₂ vulcanchem.com
This table presents typical conditions for the hydrogenation of unsaturated precursors, which are analogous to the synthesis of this compound.
Stoichiometric Reductions (e.g., using metal hydrides)

Stoichiometric reducing agents, particularly metal hydrides, offer a high degree of selectivity for reducing aldehydes over other functional groups like alkenes. Sodium borohydride (B1222165) (NaBH₄) is a mild and highly effective reagent for this purpose. It selectively reduces the aldehyde in trans-2-dodecenal to a primary alcohol, yielding this compound without reducing the double bond. The reaction is typically performed in a protic solvent like ethanol at controlled temperatures.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though their higher reactivity requires more stringent control of reaction conditions.

Stoichiometric Reduction of Dodecenal
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Ethanol
Temperature 0–25°C
Typical Yield 85–90%
This table outlines a typical protocol for the reduction of a dodecenal to a dodecenol using a metal hydride, based on analogous documented procedures.
Stereoselective Reduction Strategies

Maintaining the trans (or E) stereochemistry of the double bond is a critical aspect of the synthesis. The use of chemoselective reagents like NaBH₄ is inherently stereoselective in this context, as it does not interact with the double bond, thus preserving the original trans configuration of the precursor aldehyde.

Alternative strategies may involve the reduction of an alkyne precursor, such as dodec-2-yn-1-ol. lookchem.com The reduction of the triple bond to a trans double bond can be achieved using specific reagents, such as lithium in liquid ammonia (B1221849) (Li/NH₃), which is a classic method for generating trans-alkenes. rsc.org However, achieving high stereoselectivity can be challenging, with some studies reporting E/Z isomer ratios around 83:17. rsc.org

Olefin Metathesis and Cross-Coupling Reactions for Analogues

Modern synthetic chemistry provides powerful tools for constructing the carbon backbone of molecules like this compound and its analogues. Olefin metathesis and cross-coupling reactions are particularly noteworthy.

Olefin Metathesis is a catalytic reaction that allows for the rearrangement of alkylidene fragments between two alkenes. google.comscielo.br Cross-metathesis, which occurs between two different olefins, can be used to synthesize long-chain unsaturated alcohols from shorter-chain precursors. scielo.bruantwerpen.be For instance, an analogue of this compound could be synthesized by reacting a shorter α,β-unsaturated alcohol with a long-chain terminal olefin in the presence of a functional-group-tolerant catalyst, such as a Grubbs catalyst. uantwerpen.be Ethenolysis, a specific type of cross-metathesis with ethene, is used to produce compounds with terminal double bonds. scielo.br

Cross-Coupling Reactions , such as the Suzuki-Miyaura or Heck reactions, are fundamental for forming carbon-carbon bonds. mdpi.commdpi.com These palladium-catalyzed reactions enable the synthesis of complex molecular architectures from simpler, readily available building blocks. An analogue of this compound could be prepared by coupling a vinyl halide or boronic acid derivative containing the alcohol functionality with an appropriate organometallic partner to construct the dodecenol backbone. mdpi.com These reactions are valued for their reliability and functional group tolerance.

Advanced Synthetic Protocols for Structural Elucidation

The unambiguous determination of a complex molecule's structure often relies on its total synthesis. Advanced synthetic strategies are employed to construct molecules with precisely controlled stereochemistry, thereby confirming their structure. For natural products containing a trans-alkenol moiety, synthetic routes may feature novel and highly strategic reactions. Examples from the broader field of organic synthesis include intramolecular oxidative annulations to create densely functionalized cyclic systems and strategic C(sp³)–H activation reactions to form key carbon-carbon bonds. acs.orgacs.org While not always applied directly to a simple molecule like this compound, these advanced protocols represent the pinnacle of synthetic chemistry used to verify the structures of more complex natural products that may incorporate the this compound framework.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through various chemical pathways. A comparative analysis of these routes involves evaluating their efficiency, selectivity, and environmental impact.

Another common method is the reduction of trans-2-dodecenal. This can be accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The table below provides a summary of different synthetic approaches and their typical yields.

Synthetic RouteKey Reagents/ProcessTypical Yield (%)
Aldol CondensationDecanal and Acetaldehyde60-75
Reduction of trans-2-dodecenaltrans-2-Dodecenal, NaBH₄ or LiAlH₄High
Microbial TransformationMicrobial culture38-42

Achieving high stereoselectivity for the trans isomer is a key challenge in the synthesis of 2-dodecenol. The Julia-Kocienski olefination, using reagents like 1-phenyl-1H-tetrazol-5-yl sulfones, is known to produce trans-1,2-disubstituted alkenes with good stereoselectivity. thieme-connect.de The purity of the final product is crucial, especially for applications in fragrances and flavors. Commercially available this compound often has a purity of 90% or higher as determined by gas chromatography. chemimpex.com

The principles of green chemistry are increasingly important in evaluating synthetic routes. ijrpr.compnas.org This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. ijrpr.commdpi.com Traditional methods often rely on stoichiometric reagents and volatile organic solvents, which have a significant environmental footprint. ijrpr.comacs.org

Recent advancements focus on developing more sustainable alternatives. This includes the use of biocatalysts, as seen in microbial transformations, which operate under milder conditions and reduce reliance on harsh chemicals. biofueljournal.com Another approach is the development of recyclable catalysts and the use of greener solvents like water. qs-gen.comresearchgate.netrsc.org For instance, photoisomerization techniques using recycling photoreactors present an eco-friendly method for alkene synthesis. qs-gen.comeuropeanpharmaceuticalreview.com The epoxidation of alkenes, an important transformation, is also being improved with greener reagents like hydrogen peroxide and molecular oxygen to minimize waste. mdpi.com

Assessment of Selectivity and Purity Profiles

Chemical Reactivity and Derivatization

The presence of both a hydroxyl group and a double bond makes this compound a versatile platform for chemical derivatization.

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid. Oxidation to trans-2-dodecenal can be achieved using various oxidizing agents. researchgate.net Further oxidation yields trans-2-dodecenoic acid, which can be accomplished with reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com

The double bond can also undergo oxidation, for example, through epoxidation, to form trans-2,3-epoxydodecan-1-ol. mdpi.com

The hydroxyl group of this compound readily undergoes esterification and etherification reactions.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative. For example, the esterification of dodecanol (B89629) has been studied to produce environmentally friendly plasticizers. techscience.com The process is often catalyzed by acids or enzymes. techscience.comwur.nl Transesterification, the exchange of the alcohol part of an ester with another alcohol, is another important transformation. researchgate.netgoogle.com

Etherification: The formation of an ether from this compound can be achieved through various methods. The etherification of 1-dodecanol (B7769020) has been investigated over solid acid catalysts like tungstated zirconia. escholarship.org A study on the direct solvent-free etherification of glycerol (B35011) with dodecanol using heterogeneous interfacial catalysts has also been reported. rsc.org

The following table summarizes some of the key chemical transformations of this compound.

Reaction TypeProductKey Reagents/Catalysts
Oxidationtrans-2-DodecenalVarious oxidizing agents researchgate.net
Oxidationtrans-2-Dodecenoic acidKMnO₄, CrO₃ smolecule.com
EsterificationDodecyl estersCarboxylic acids, acid/enzyme catalysts techscience.comwur.nl
EtherificationDodecyl ethersSolid acid catalysts (e.g., tungstated zirconia) escholarship.org

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The reactivity of the carbon-carbon double bond in this compound is a focal point for a variety of chemical transformations. As an allylic alcohol, the presence and orientation of the hydroxyl group can influence the stereochemical and regiochemical outcomes of addition reactions. The alkene moiety primarily undergoes electrophilic additions, while nucleophilic additions to the double bond are less common and typically require specific activation.

Electrophilic Addition Reactions

The electron-rich double bond in this compound is susceptible to attack by electrophiles. Key electrophilic addition reactions applicable to this substrate include epoxidation, dihydroxylation, and cyclopropanation. The allylic hydroxyl group can direct the approach of the electrophile, often leading to high stereoselectivity.

Epoxidation: The conversion of the alkene in this compound to an epoxide is a significant transformation, yielding 2,3-epoxydodecanol. This reaction can be achieved using various oxidizing agents. For allylic alcohols, directed epoxidation, such as the Sharpless asymmetric epoxidation, can provide high enantioselectivity. lookchem.com This method is particularly valuable for creating chiral building blocks. The stereoselective epoxidation of allylic alcohols is a well-established synthetic strategy. researchgate.net

Dihydroxylation: The alkene can be converted to a vicinal diol (dodecane-1,2,3-triol) through dihydroxylation. This can proceed through either a syn- or anti-addition pathway, leading to different diastereomers. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. libretexts.org Asymmetric dihydroxylation, often employing Sharpless ligands, can yield enantiomerically enriched triols from allylic alcohols like this compound. lookchem.comresearchgate.net Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org

Cyclopropanation: The addition of a carbene or carbenoid to the double bond results in a cyclopropyl (B3062369) derivative. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a common method for cyclopropanation. In the case of allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to occur on the same face, resulting in syn-stereoselectivity. scholaris.ca Other methods, such as catalytic cyclopropanation using diazo compounds in the presence of copper or palladium catalysts, are also applicable. researchgate.net A study on the fluorocyclopropanation of allylic alcohols has also been reported, indicating the versatility of this transformation. lookchem.com

The following table summarizes these electrophilic addition reactions on the alkene moiety of an allylic alcohol like this compound.

Reaction TypeReagent(s)Product TypeStereochemical Consideration
Epoxidationm-CPBA, Peroxy acidsEpoxideMixture of diastereomers
Sharpless EpoxidationTi(OiPr)₄, DET, t-BuOOHEnantiomerically enriched epoxideHigh diastereoselectivity and enantioselectivity
Syn-DihydroxylationOsO₄ (catalytic), NMOSyn-DiolSyn-addition
Sharpless DihydroxylationAD-mix-α or AD-mix-βEnantiomerically enriched syn-diolHigh enantioselectivity
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Anti-DiolAnti-addition
Simmons-Smith CyclopropanationCH₂I₂, Zn-Cu coupleSyn-Cyclopropyl alcoholDirected by the hydroxyl group

Nucleophilic Additions to the Alkene

Direct nucleophilic attack on the unactivated alkene double bond of this compound is not a typical reaction pathway due to the electron-rich nature of the π-system. However, the allylic system can be activated to undergo reactions that are formally considered nucleophilic substitutions, where a nucleophile attacks the allylic system. These reactions, often catalyzed by transition metals like palladium, iridium, or zinc, typically result in the substitution of the hydroxyl group. nih.govmdpi.comsioc-journal.cnrsc.orgthieme-connect.com In these cases, the reaction does not represent a simple addition to the alkene but rather an activation and displacement at the C1 position, sometimes with allylic rearrangement.

Biosynthesis and Biotransformation Studies

Natural Occurrence and Biosynthetic Origins

trans-2-Dodecenol is found in various plants, where it contributes to their characteristic aromas and plays a role in their metabolic processes. koreascience.krresearchgate.net

Enzymatic Pathways in Plant Metabolites

The biosynthesis of this compound in plants is closely linked to the metabolism of fatty acids. Its precursor, trans-2-dodecenal (B1235498), is a known plant metabolite identified in species such as cilantro (Coriandrum sativum) and lemons (Citrus limon). smolecule.com This aldehyde is believed to be involved in plant defense mechanisms. smolecule.com The conversion of trans-2-dodecenal to this compound is an enzymatic reduction. smolecule.com In Vietnamese coriander (Persicaria odorata), the presence of aliphatic aldehyde reductase activity has been identified. researchgate.net This enzyme, which uses NADH/NADPH as a coenzyme, is responsible for the reduction of fatty aldehydes like trans-2-dodecenal to their corresponding alcohols, including this compound. researchgate.net The activity of this enzyme can influence the composition of the plant's essential oil. researchgate.net

Identification in Microbial Production Systems

While primarily known as a plant metabolite, the synthesis of this compound is also being explored in microbial systems. Engineered microbial cell factories, particularly Escherichia coli and cyanobacteria, are being developed for the production of various fatty alcohols. nih.gov These systems utilize heterologous enzymes to convert fatty acyl-CoA, fatty acyl-ACP, or free fatty acids into fatty alcohols. nih.gov Although direct microbial production of this compound is not extensively documented in naturally occurring pathways, the metabolic engineering of microorganisms presents a promising avenue for its synthesis. The development of non-naturally occurring microorganisms with engineered pathways, such as a trans-2-unsaturated aldehyde pathway, could facilitate the production of trans-2-dodecenal, which can then be reduced to this compound. google.com

Microbial Biotransformation of Related Compounds

The biotransformation of compounds structurally related to this compound, particularly its aldehyde precursor trans-2-dodecenal, has been a key area of research for producing this alcohol.

Metabolism of trans-2-Dodecenal by Fungi (e.g., Penicillium chrysogenum)

Studies have shown that various microorganisms are capable of metabolizing trans-2-dodecenal. koreascience.krresearchgate.net The fungus Penicillium chrysogenum has been identified as an effective biocatalyst for this transformation. koreascience.krresearchgate.netdbpia.co.krkoreascience.krresearchgate.net During scale-up fermentation, P. chrysogenum converts trans-2-dodecenal into two primary metabolites: this compound and trans-3-dodecenoic acid. koreascience.krresearchgate.netdbpia.co.kr This biotransformation is a valuable method for producing this compound from its aldehyde precursor. koreascience.kr The process typically involves a two-stage cultivation where the microorganism is first grown, and then the substrate (trans-2-dodecenal) is added for conversion.

Biocatalytic Conversion Systems (e.g., oxidoreductases, alcohol dehydrogenases)

The conversion of trans-2-dodecenal to this compound is a reduction reaction catalyzed by specific enzymes. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reduction of aldehydes and ketones to alcohols. google.com These enzymes can be used in biocatalytic systems to convert trans-2-unsaturated aldehydes, including trans-2-dodecenal, into their corresponding trans-2-unsaturated alcohols. google.comgoogle.com The process involves reacting the aldehyde with an alcohol dehydrogenase or an enzyme with alcohol dehydrogenase activity. google.comgoogle.com Carboxylic acid reductases (CARs) can also be coupled with alcohol dehydrogenases to achieve the complete reduction of fatty acids to alcohols. nih.gov

Novel Microbial Strains for Biosynthesis

Research into novel microbial strains for the biosynthesis of fatty alcohols is ongoing. While specific novel strains dedicated to this compound production are not yet widely reported, the broader field of metabolic engineering is making significant strides. For instance, engineered strains of Cuphea palustris and E. coli have been developed for the production of other fatty alcohols like octanol. nih.gov The principles and techniques used in these studies, such as expressing heterologous trans-2-enoyl-CoA reductases, thiolases, and β-hydroxy-acyl-CoA reductases, could be adapted to engineer novel microbial strains for the targeted biosynthesis of this compound. nih.gov The development of synthetic biology approaches, including genome-wide mutagenesis and high-throughput screening, offers powerful tools for generating and selecting improved microbial strains for the production of specific biochemicals. mdpi.com

Metabolic Engineering for Enhanced Production

Metabolic engineering plays a pivotal role in optimizing microbial hosts for the overproduction of target molecules like this compound. This involves the rational design of bioreactors and fermentation processes, as well as the intricate genetic manipulation of biosynthetic pathways within microorganisms.

The design and operation of bioreactors are critical for creating an optimal environment for microbial growth and product formation. Key parameters that are often optimized include temperature, pH, substrate feeding strategies, and dissolved oxygen levels.

For instance, in the biotransformation of dodecanoic acid methyl ester to dodecanedioic acid using Candida tropicalis, a gradual pH shift and an optimized substrate feeding strategy were crucial for achieving a high product concentration of 66 g/L. researchgate.net The substrate, lauric acid, can be toxic to the cells, necessitating the use of its methyl ester and a carefully controlled feeding strategy to avoid inhibition. researchgate.net

Two-phase partitioning bioreactors represent an advanced approach to in-situ product removal, which can alleviate product toxicity and enhance productivity. researchgate.net In this system, an organic solvent is used to extract the product from the aqueous fermentation broth continuously. The selection of a biocompatible organic solvent with a high partition coefficient for the target molecule is paramount for the success of this strategy. researchgate.net For example, oleic acid has been identified as a suitable solvent for the extraction of ethanol (B145695) during fermentation due to its low toxicity to yeast cells. researchgate.net

Furthermore, fermentation conditions can be tailored to maximize yield. A two-stage cultivation process has been described where microbes are first grown in a nutrient-rich medium to achieve high cell density, followed by a production phase initiated by the addition of the precursor. For example, a protocol for trans-2-dodecenal production involves an initial 48-hour growth phase at 28°C, followed by the addition of the precursor and a further 72-hour incubation. The integration of vitamins such as B2 and B5 into the fermentation process has also been shown to increase the activity of key enzymes in the biosynthetic pathway, leading to enhanced production of related compounds like trans-2-decenoic acid. nih.gov

Table 1: Fermentation Parameters for Related Compounds

ParameterValue/ConditionOrganismProductReference
Cultivation Strategy Two-stage cultivationMicrobestrans-2-Dodecenal
Initial Growth Phase 48 hours at 28°CMicrobestrans-2-Dodecenal
Production Phase 72 hours after precursor additionMicrobestrans-2-Dodecenal
pH Strategy Gradual pH shiftCandida tropicalisDodecanedioic acid researchgate.net
Feeding Strategy Optimized substrate feedingCandida tropicalisDodecanedioic acid researchgate.net
Vitamin Addition Vitamin B2 and B5Escherichia colitrans-2-Decenoic acid nih.gov

The genetic modification of microorganisms is a cornerstone of metabolic engineering, enabling the redirection of cellular metabolism towards the synthesis of desired products. mdpi.com For the production of this compound, this typically involves the heterologous expression of genes encoding enzymes that constitute a novel biosynthetic pathway in a host organism like Escherichia coli or Saccharomyces cerevisiae. google.comnih.gov

The biosynthesis of trans-2-unsaturated aldehydes, the immediate precursors to trans-2-unsaturated alcohols, can be achieved through the condensation of two aldehyde molecules catalyzed by an aldolase (B8822740), followed by dehydration. google.comgoogle.com The resulting trans-2-unsaturated aldehyde can then be reduced to the corresponding alcohol by an alcohol dehydrogenase (ADH). google.com A patent describes a non-naturally occurring microorganism engineered with a trans-2-unsaturated aldehyde pathway, which includes an aldolase and a dehydratase. google.com This engineered microbe can then be used to produce trans-2-unsaturated aldehydes, which can be further converted to trans-2-unsaturated alcohols. google.com

The production of fatty alcohols, including dodecanol (B89629), in engineered microbes relies on the availability of fatty acyl-CoA or fatty acyl-ACP precursors. nih.gov The endogenous fatty acid synthesis pathways of the host organism are often manipulated to increase the pool of these precursors. nih.gov For example, in E. coli, the expression of a heterologous thioesterase can increase the availability of free fatty acids, which are then activated to their acyl-CoA derivatives. nih.gov

Research into the biosynthesis of long-chain alkenols in microalgae like Nannochloropsis species has shed light on the potential enzymes involved. nih.govoup.com These studies suggest the involvement of polyketide synthases (PKSs) and fatty acid elongases (FAEs). nih.govoup.com While the precise enzymes for the final reduction to alkenols are not fully elucidated, these findings provide valuable targets for genetic engineering in other host organisms. nih.govoup.com

A "Design-Build-Test-Learn" (DBTL) cycle is an increasingly adopted framework in metabolic engineering to systematically optimize production strains. acs.orgescholarship.org In one such study focused on 1-dodecanol (B7769020) production in E. coli, modulating the expression of a thioesterase, an acyl-ACP/acyl-CoA reductase, and an acyl-CoA synthetase led to a significant increase in titer. acs.orgescholarship.org This iterative approach, often aided by machine learning algorithms, allows for the fine-tuning of enzyme expression levels to maximize product yield. acs.org

Table 2: Key Enzymes in Engineered Biosynthetic Pathways

EnzymeFunctionPrecursor(s)Product(s)Reference
Aldolase Condensation of two aldehydesTwo aldehyde molecules3-hydroxy aldehyde google.com
Dehydratase Dehydration of 3-hydroxy aldehyde3-hydroxy aldehydetrans-2-unsaturated aldehyde google.com
Alcohol Dehydrogenase (ADH) Reduction of aldehydetrans-2-unsaturated aldehydetrans-2-unsaturated alcohol google.com
Thioesterase Hydrolysis of acyl-ACP/acyl-CoAAcyl-ACP/Acyl-CoAFree fatty acid nih.gov
Acyl-CoA Synthetase Activation of free fatty acidFree fatty acid, CoA, ATPAcyl-CoA
Acyl-ACP/Acyl-CoA Reductase Reduction of acyl-ACP/acyl-CoAAcyl-ACP/Acyl-CoAFatty alcohol

Biological Activities and Mechanistic Investigations

Immunomodulatory and Anti-inflammatory Effects

Recent studies have highlighted the potential of trans-2-dodecenol as a modulator of inflammatory responses. Investigations using macrophage cell lines have provided detailed insights into its mechanisms of action.

Suppression of Nitric Oxide Production in Macrophages

This compound has demonstrated a capacity to suppress the production of nitric oxide (NO) in activated macrophages. In a study utilizing the LPS-stimulated mouse RAW 264.7 macrophage cell line, this compound exhibited a dose-dependent suppression of nitric oxide production. usda.govnih.gov This effect points to a moderate anti-inflammatory capability of the compound, as nitric oxide is a key signaling molecule in inflammatory processes. usda.govnih.gov The study tested a physiological concentration range of 3–300 µM. usda.govnih.gov

Regulation of Pro-inflammatory Cytokine and Enzyme Expression (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-17, IL-18)

To understand the basis of its effect on nitric oxide levels, the influence of this compound on the expression of pro-inflammatory genes was evaluated. nih.gov The compound was found to significantly regulate the expression of key enzymes involved in the inflammatory cascade.

The most substantial anti-inflammatory effect was observed on the expression of inducible nitric oxide synthase (iNOS). usda.govnih.gov At concentrations of 100–300 µM, this compound reduced iNOS expression to basal levels, comparable to non-induced controls. usda.govnih.gov Even at lower concentrations (3–30 µM), iNOS expression was diminished by 22–34%. usda.govnih.gov A similar, though less potent, suppressive effect was noted for cyclooxygenase-2 (COX-2) expression, which was reduced by 58–62% at concentrations of 100–300 µM. usda.govnih.gov

Conversely, the study found that gene expression levels for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18) were not affected by this compound. usda.govnih.gov While a weak response was observed for interleukin-17 (IL-17), it did not reach statistical significance. usda.govnih.gov

Table 1: Effect of trans-2-Dodecenol on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages

Gene/Enzyme Concentration (µM) Observed Effect Source(s)
iNOS 100–300 Expression returned to basal levels usda.gov, nih.gov
3–30 22–34% reduction in expression usda.gov, nih.gov
COX-2 100–300 58–62% suppression of LPS-induced levels usda.gov, nih.gov
TNF-α 3–300 No significant effect usda.gov, nih.gov
IL-1β 3–300 No significant effect usda.gov, nih.gov
IL-6 3–300 No significant effect usda.gov, nih.gov
IL-17 3–300 Weak, non-significant response usda.gov, nih.gov
IL-18 3–300 No significant effect usda.gov, nih.gov

Molecular Targets and Signaling Pathways

The demonstrated ability of this compound to suppress the expression of iNOS and COX-2 in LPS-stimulated macrophages suggests that its molecular targets lie within the signaling pathways that regulate these genes. usda.govnih.gov The activation of transcription factors like NF-κB is a critical step in the expression of iNOS, COX-2, and various pro-inflammatory cytokines. nih.gov By reducing the expression of iNOS and COX-2, this compound likely interferes with these upstream signaling cascades, unveiling potential molecular targets for modulating inflammatory responses. usda.govnih.gov

Roles in Chemical Communication and Semio-chemical Ecology

This compound functions as a semiochemical, a chemical substance that carries a message for inter- or intraspecific communication. Its role is particularly documented in the context of insect behavior.

Insect Attractancy and Repellency Mechanisms

This long-chain unsaturated alcohol is utilized in the synthesis of pheromones and insect attractants, making it a valuable compound in agriculture for managing insect populations. lookchem.com

Attractant for Entomophagous Insects (e.g., Cyrtorhinus lividipennis)

This compound has been identified as a potent attractant for the entomophagous insect Cyrtorhinus lividipennis, a key predator of the brown planthopper (Nilaparvata lugens), a major pest in rice cultivation. researchgate.net Olfactometer assays revealed that essential oils from plants such as Coriandrum sativum (Coriander) and Nerium indicum were highly attractive to both adults and nymphs of C. lividipennis. researchgate.netresearchgate.net

Subsequent analysis of these essential oils led to the identification of this compound and isocaryophyllene (B31545) as the most effective attractant compounds. researchgate.net The attractant properties of this compound towards C. lividipennis were confirmed under laboratory, greenhouse, and field conditions. researchgate.netsemanticscholar.org These findings highlight the potential of using this compound as a tool in biological control programs to attract the artificially released predators to specific rice fields where pest populations are present. researchgate.netsemanticscholar.org

Behavioral Responses of Insect Species

This compound elicits distinct behavioral responses in various insect species, functioning as both a repellent and an attractant. Research has demonstrated its significant repellency against the brown planthopper, Nilaparvata lugens, a major pest in rice agroecosystems. researchgate.netresearchgate.net Conversely, the same compound acts as a potent attractant for Cyrtorhinus lividipennis, a natural predator of the brown planthopper. researchgate.netresearchgate.net In laboratory and greenhouse experiments, this compound was identified as the most effective among several tested compounds at repelling N. lugens and attracting C. lividipennis, suggesting its potential utility in pest management strategies. researchgate.netresearchgate.net

Another insect that exhibits a notable behavioral response to a related compound is the potato tuber moth, Phthorimaea operculella. While the primary compound studied was trans-2-dodecenal (B1235498), an aldehyde, it demonstrated a strong oviposition-deterrent effect on female moths. mdpi.com The repellent effect increased with concentration, indicating a dose-dependent response. mdpi.com

The southern green stink bug, Nezara viridula, produces a variety of compounds in its defensive secretions. While this compound itself is not listed as a major component, related aldehydes like trans-2-decenal are key constituents of the alarm pheromone. thegoodscentscompany.com Similarly, the brown marmorated stink bug, Halyomorpha halys, releases trans-2-octenal (B1212229) and trans-2-decenal as alarm signals that repel predators. nih.gov These aldehydes also exhibit antimicrobial properties, suggesting a dual function in defense. nih.govnih.gov

Interactive Table: Behavioral Responses to this compound and Related Compounds

Insect Species Compound Behavioral Response
Nilaparvata lugens (Brown Planthopper) This compound Repellent researchgate.netresearchgate.net
Cyrtorhinus lividipennis This compound Attractant researchgate.netresearchgate.net
Paederus fuscipes This compound No significant response researchgate.netresearchgate.net

Potential as Pheromonal Components

This compound and structurally similar molecules have been identified as components of insect pheromones, playing a role in chemical communication. lookchem.com Pheromones are chemical signals that trigger a natural response in another member of the same species. annualreviews.org These can include sex attractants, alarm signals, or trail-following cues. annualreviews.org

The defensive secretions of various stink bugs, such as Nezara viridula and Halyomorpha halys, contain a blend of volatile compounds, including aldehydes like trans-2-decenal. thegoodscentscompany.comnih.gov These compounds function as alarm pheromones, warning other stink bugs of danger. nih.gov In the case of Nezara viridula, its defensive secretions also act as a kairomone, attracting the egg parasitoid Trissolcus basalis. thegoodscentscompany.com This demonstrates the complex role these chemicals can play in interspecies communication.

While direct evidence for this compound as a primary sex pheromone is limited in the provided search results, its presence and the activity of related compounds in various insect species suggest its potential as a pheromonal component. lookchem.com Its use in the synthesis of insect attractants further supports its relevance in insect chemical ecology. lookchem.com

Interplay with Host Metabolism and Microbiome

Identification as a Fecal Metabolite

This compound has been identified as a fecal metabolite in mice, indicating its connection to gut microbiome activity and host metabolism. nih.gov A study investigating metabolic adaptations to high-fat diets in mice found that shifts in the gut microbiome resulted in altered fecal metabolite signatures, which included this compound. nih.gov Specifically, the consumption of a high-fat diet led to significant changes in several volatile organic compounds in the feces, including this unsaturated fatty alcohol. nih.gov

In a different context, the related compound dodecanol (B89629) has also been identified in human feces. hmdb.caresearchgate.net The presence of these long-chain alcohols in feces is a product of the complex interplay between diet, host metabolic processes, and the metabolic activities of the gut microbiota. researchgate.net Volatile organic compounds in feces are increasingly being studied as potential non-invasive biomarkers for various health conditions. researchgate.net For example, a study on Alzheimer's disease identified dodecanol as one of the volatile organic compounds that was significantly decreased in the feces of patients compared to healthy individuals. mdpi.com

Impact on Host Metabolic Pathways

The identification of this compound as a fecal metabolite suggests its potential to influence host metabolic pathways. Research on mice has shown that obesity-resistant and obesity-prone mice exhibit different fecal volatile metabolite signatures, including variations in short-chain fatty acids and their esters, as well as this compound. nih.gov This suggests a link between the production of this compound in the gut and the host's metabolic phenotype. nih.gov

Further investigation into the direct effects of this compound on host cells revealed its impact on inflammatory responses. In a study using activated macrophages, this compound was shown to affect the production of nitric oxide, a key signaling molecule in inflammation. nih.gov This finding indicates that this compound, potentially produced by the gut microbiome, can modulate host immune and inflammatory pathways.

The broader context of fatty alcohol metabolism in microbes provides further insight. Microorganisms can be engineered to produce fatty alcohols from fatty acids or their derivatives. nih.gov This process is linked to central carbon metabolism and lipid biosynthesis pathways. nih.govoup.com For instance, in the yeast Candida albicans, the quorum-sensing molecule farnesol, which is also an alcohol, has been shown to influence central carbon metabolic pathways and lipid metabolism. oup.com While not directly about this compound, this research illustrates how fatty alcohols can be integrated into and affect the broader metabolic network of an organism. The ability of certain microbes to produce or metabolize long-chain alcohols points to the intricate connections between microbial metabolism and the availability of these compounds to a host. nih.govuq.edu.au

Ecological Distribution and Environmental Relevance

Natural Occurrence in Flora and Fauna

Presence in Plant Essential Oils

trans-2-Dodecenol is a recognized constituent of the essential oils of several plant species, contributing to their characteristic aroma and bioactive properties. Notably, it is found in members of the Apiaceae family, such as coriander (Coriandrum sativum) and spiny coriander (Eryngium foetidum).

In Coriandrum sativum, this compound has been identified as a volatile compound in the leaves. chemicalbook.inkoreascience.kr One study analyzing the essential oil of coriander leaves from Saudi Arabia reported the presence of trans-2-dodecen-1-ol at 7.87%. nih.gov Another study on coriander genotypes identified trans-2-Dodecen-1-ol as a major constituent of the leaf oil. horizonepublishing.com The chemical composition of coriander essential oil can vary based on the plant's geographical origin and genotype. nih.govicams.ro For instance, research on coriander from Turkey identified 2-Dodecenal, a related aldehyde, as a main component, with its concentration varying across different samples. icams.ro

Eryngium foetidum, also known as culantro or spiny coriander, is another plant where trans-2-dodecenal (B1235498), the aldehyde precursor to this compound, is a principal component of its essential oil. akjournals.comebi.ac.uk This compound, often referred to as eryngial, is a significant contributor to the plant's distinct aroma and has been the subject of various phytochemical studies. akjournals.comresearchgate.net The concentration of (E)-2-dodecenal in E. foetidum oil has been shown to vary considerably depending on the geographical location, with reports ranging from major to minor constituent. aessweb.com For example, a study on E. foetidum from Bangladesh found trans-2-dodecenal to be the most abundant compound at 23.74%. researchgate.net

Table 1: Presence of trans-2-Dodecenol and Related Compounds in Plant Essential Oils

Plant Species Compound Concentration (%) Plant Part Reference
Coriandrum sativum trans-2-Dodecen-1-ol 7.87 Leaves nih.gov
Coriandrum sativum trans-2-Dodecen-1-ol Major constituent Leaves horizonepublishing.com
Coriandrum sativum 2-Dodecenal 5.42 - 12.65 Fresh Herb icams.ro
Eryngium foetidum trans-2-Dodecenal (Eryngial) 0.29 Leaves akjournals.com
Eryngium foetidum trans-2-Dodecenal 23.74 Leaves researchgate.net
Eryngium foetidum (E)-2-dodecenal 15.9 - 67 Oil aessweb.com

Detection in Insect Secretions and Exudates

Beyond the plant kingdom, this compound and its aldehyde counterpart have been identified in the chemical arsenals of various insects and other arthropods, where they serve in defense and communication.

An early discovery identified trans-2-dodecenal in the defensive secretion of the spiroboloid millipede Rhinocricus insulatus, where it was found alongside 2-methyl-1,4-quinone. nih.gov This was a significant finding as the aldehyde was previously only known from plants. nih.gov The chemical defenses of millipedes are diverse, and this compound is listed among the defensive compounds produced by these arthropods. researchgate.netresearchgate.net

In the order Isoptera (termites), alcohols and aldehydes, including dodecenol, are components of their trail pheromones and defensive secretions. researchgate.netscbt.com For instance, (Z)-3-dodecenol is a trail pheromone in the Kalotermitidae and Macrotermitinae families of termites. plos.org While the specific isomer may differ, the presence of dodecenol highlights its importance in termite chemical communication. researchgate.net

The woodwasp Sirex noctilio produces a blend of four compounds, including (Z)-3-dodecenol, which is believed to function as a male aggregation-sex pheromone. plos.org

Functional Roles in Ecosystems

The widespread occurrence of this compound and related C12 compounds in both plants and insects points to their significant roles in mediating ecological interactions. These molecules can act as signals that cross species boundaries (interspecific) or convey information within a single species (intraspecific).

Interspecific Interactions (e.g., plant-insect communication)

Plant volatiles are crucial cues for insects searching for hosts for feeding and oviposition. nih.gov this compound has been identified as an attractant for certain insects. In a study on the predator Cyrtorhinus lividipennis, which feeds on the eggs and nymphs of the brown planthopper, this compound was identified as one of the most effective attractants from plant essential oils. researchgate.net This suggests that the predator uses this plant-derived volatile to locate its prey's habitat. researchgate.net Another study showed that this compound attracted more C. lividipennis nymphs compared to other tested compounds. researchgate.net

Conversely, some plant volatiles can act as repellents. Extracts of Eryngium foetidum, rich in trans-2-dodecenal, have been shown to deter oviposition by the potato tuber moth, Phthorimaea operculella. researchgate.netnih.gov In this context, the compound serves as a defense mechanism for the plant against herbivory. nih.gov

Intraspecific Signaling (e.g., aggregation cues)

Within a species, chemical signals are vital for processes like mating and aggregation. As mentioned earlier, in the woodwasp Sirex noctilio, (Z)-3-dodecenol is part of a putative male-produced aggregation-sex pheromone blend that elicits antennal responses in both males and females, suggesting a role in lek formation and location. plos.org

In termites, trail pheromones containing C12 alcohols like dodecenol are secreted by the sternal gland to recruit nestmates to food sources. researchgate.netresearchgate.net This chemical trail is essential for coordinating foraging activities.

Analytical Chemistry Methodologies for Research

Advanced Chromatographic Techniques

Chromatography is a fundamental tool for separating the components of a mixture. For a compound like trans-2-dodecenol, both gas and liquid chromatography are invaluable for its isolation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method combines the superior separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or hydrogen, transports the sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its initial identification. For this compound, Kovats retention indices are often calculated to provide a more standardized measure of its retention behavior on different GC systems. nist.gov

Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy beam of electrons. This process fragments the molecules into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum is a unique "fingerprint" of the compound, allowing for its definitive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nist.gov The molecular ion peak [M]+ for this compound is observed at an m/z of 184. koreascience.kr

GC-MS is not only used for qualitative identification but also for quantitative analysis. By constructing a calibration curve with known concentrations of a pure this compound standard, the amount of the compound in an unknown sample can be accurately determined. researchgate.net This is crucial in studies aiming to quantify its presence in various matrices, such as essential oils or insect pheromone extracts. researchgate.net For instance, research has utilized GC-MS to identify and quantify this compound as an attractant for the insect Cyrtorhinus lividipennis. researchgate.netresearchgate.net

Table 1: GC-MS Data for this compound and Related Compounds

CompoundKovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
This compound1483 nist.gov55, 68, 82, 96, 110
trans-2-Dodecenal (B1235498)Not specified41, 55, 70, 83, 97
Dodecanol (B89629)Not specified43, 57, 70, 83

Data sourced from various studies and databases.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) offers a powerful alternative for the separation and analysis of less volatile or thermally labile compounds. Although this compound is amenable to GC analysis, HPLC can be particularly useful for preparative scale purifications or for the analysis of complex mixtures where derivatization might be undesirable.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism depends on the differential interactions of the analytes with the stationary and mobile phases. For a relatively non-polar molecule like this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent, such as a mixture of water and acetonitrile (B52724) or methanol.

Detection in HPLC can be achieved through various detectors, with the ultraviolet (UV) detector being one of the most common. However, since the double bond in this compound does not absorb strongly in the typically used UV range, a refractive index (RI) detector or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) might be more suitable. Chiral HPLC has been used in the analysis of related pheromone compounds to separate stereoisomers. lookchem.com

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It provides information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) spectroscopy gives detailed information about the types of protons in a molecule and their immediate chemical environment. For this compound, the ¹H NMR spectrum exhibits characteristic signals. koreascience.kr A pair of coupled olefinic proton resonances can be observed, and the large coupling constant (J value) between these protons is indicative of the trans geometry of the double bond. koreascience.kr

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the carbon atoms of the double bond, the carbon bearing the hydroxyl group, and the carbons of the long aliphatic chain. koreascience.kr

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H5.67, 5.58d, dt15.0
¹³C133.6, 128.7, 63.7

Note: Chemical shifts are relative to a standard and can vary slightly depending on the solvent and other experimental conditions. Data from a study on the microbial metabolism of trans-2-dodecenal. koreascience.kr

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The IR spectrum is a plot of the absorbance or transmittance of light versus the frequency.

The IR spectrum of this compound shows several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. koreascience.kr The presence of a C-H stretching vibration just above 3000 cm⁻¹ and C-H bending vibrations for the aliphatic chain are also expected. A key diagnostic peak for the trans double bond is the out-of-plane C-H bending vibration, which typically appears as a strong band around 970 cm⁻¹. koreascience.kr

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
O-H (alcohol)Stretching~3358 (broad) koreascience.kr
C-H (alkene)Stretching>3000
C-H (alkane)Stretching<3000
C=C (alkene)Stretching~1670
C-H (trans alkene)Out-of-plane bending~970 koreascience.kr

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can determine the mass to several decimal places. This high precision allows for the unambiguous determination of the elemental composition of a molecule.

By comparing the experimentally measured accurate mass of this compound with the calculated theoretical mass for its molecular formula (C₁₂H₂₄O), its elemental composition can be confirmed with a high degree of confidence. rsc.org This is particularly useful in distinguishing between isomers or compounds with the same nominal mass but different elemental formulas. HRMS is an essential tool for confirming the identity of novel compounds or for verifying the structure of synthesized molecules.

Bioanalytical and Electrophysiological Methods

The study of insect responses to chemical cues like this compound often involves direct measurement of physiological and behavioral reactions. These methods provide critical insights into how this compound is perceived and how it influences insect behavior.

Electroantennographic Detection (EAD) for Biological Activity Screening

Electroantennographic detection (EAD) is a powerful technique used to screen for biologically active compounds by measuring the electrical response of an insect's antenna to volatile chemicals. nih.gov When an insect antenna is exposed to an odorant that its olfactory receptor neurons can detect, a recordable change in electrical potential occurs. This method is instrumental in identifying which specific compounds in a complex mixture, such as a plant extract, are perceived by an insect.

In the context of this compound research, EAD is employed to determine if this specific compound elicits an antennal response in a target insect species. For instance, studies have utilized EAD to screen extracts of plants like Eryngium foetidum and have shown that related compounds, such as trans-2-dodecenal, produce EAD activity in the antennae of the potato tuber moth, Phthorimaea operculella. mdpi.com Similarly, EAD has been used to identify a range of EAD-active constituents in the essential oil of Etlingera elatior that trigger antennal depolarization in female Aedes aegypti mosquitoes. plos.orgnih.gov

Coupled GC-EAD Systems for Active Compound Identification

To pinpoint the exact compound responsible for an antennal response within a complex volatile mixture, gas chromatography (GC) is coupled with EAD. nih.gov In a GC-EAD system, the effluent from the GC column, which separates the individual components of a mixture, is split. One portion goes to a standard detector, like a flame ionization detector (FID), while the other is directed over an insect antenna preparation. ucdavis.edu This simultaneous detection allows researchers to correlate specific chemical peaks on the chromatogram with antennal responses.

This technique has been pivotal in identifying trans-2-dodecenal, a structurally similar aldehyde, as an EAD-active compound for the potato tuber moth from Eryngium foetidum extracts. mdpi.com The GC-EAD analysis of these extracts clearly showed antennal responses from mated female moths coinciding with the elution of trans-2-dodecenal. mdpi.com The system facilitates the screening of numerous compounds in a single analysis, making it highly efficient for identifying insect semiochemicals. nih.govpeerj.com Researchers have also employed GC-EAD to identify other behaviorally active compounds in various insect species. plos.orgoup.com

Behavioral Bioassays for Validating Ecological Functions

Following the identification of a biologically active compound through EAD and GC-EAD, behavioral bioassays are conducted to validate its ecological function. These assays are designed to observe and quantify the behavioral response of an insect to the specific chemical. Common bioassays include olfactometer tests and oviposition choice assays.

For example, after identifying trans-2-dodecenal as an EAD-active compound, oviposition choice bioassays were performed with the potato tuber moth. mdpi.com These tests demonstrated that trans-2-dodecenal has a significant repellent effect on oviposition at various concentrations. mdpi.com In another study, this compound was tested in behavioral assays with the brown planthopper, Nilaparvata lugens, and its predator, Cyrtorhinus lividipennis. The results showed that this compound repelled the pest and attracted the predator, highlighting its potential use in pest management. researchgate.net Such bioassays are crucial for confirming the ecological relevance of a compound identified through electrophysiological screening. researchgate.netnih.gov

Research FocusInsect SpeciesCompound(s) TestedObserved Behavioral Effect
Oviposition DeterrencePhthorimaea operculella (Potato Tuber Moth)trans-2-DodecenalSignificant oviposition repellency
Pest and Predator ResponseNilaparvata lugens (Brown Planthopper)This compoundRepellency
Pest and Predator ResponseCyrtorhinus lividipennisThis compoundAttraction

Environmental Fate and Biogeochemical Cycling

Biodegradation Pathways in Environmental Matrices

Biodegradation is anticipated to be a primary mechanism for the removal of trans-2-dodecenol from the environment. Both aerobic and anaerobic microorganisms are capable of degrading fatty alcohols and related compounds.

Aerobic Microbial Degradation

Under aerobic conditions, microorganisms are expected to readily degrade this compound. Studies on analogous C12 alcohols have demonstrated their ready biodegradability. europa.eu The primary aerobic degradation pathway for fatty alcohols typically involves a two-step oxidation process. wikipedia.orgnih.gov First, an alcohol oxidase or dehydrogenase enzyme converts the alcohol to its corresponding aldehyde. In the case of this compound, this would be trans-2-dodecenal (B1235498). Subsequently, an aldehyde dehydrogenase would oxidize the aldehyde to a carboxylic acid, trans-2-dodecenoic acid. wikipedia.orgnih.gov This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which is then mineralized to carbon dioxide and water. researchgate.net

Research on other short-chain unsaturated alcohols, such as trans-2-hexenol, has shown its biocatalytic oxidation to trans-2-hexenal (B146799) by enzymes from fungi like Pleurotus eryngii. researchgate.netresearchgate.net This supports the proposed initial oxidation step for this compound. The presence of the double bond in this compound may require additional enzymatic steps, such as saturation by an enoyl-CoA reductase, for the β-oxidation to proceed completely. nih.gov

Table 1: Postulated Aerobic Degradation Pathway of this compound

StepPrecursorEnzyme Class (Postulated)Product
1This compoundAlcohol Oxidase/Dehydrogenasetrans-2-Dodecenal
2trans-2-DodecenalAldehyde Dehydrogenasetrans-2-Dodecenoic acid
3trans-2-Dodecenoic acidAcyl-CoA Synthetasetrans-2-Dodecenoyl-CoA
4trans-2-Dodecenoyl-CoAEnoyl-CoA Isomerase/ReductaseDodecanoyl-CoA
5Dodecanoyl-CoAβ-Oxidation Pathway EnzymesAcetyl-CoA

Anaerobic Transformations

Information regarding the anaerobic degradation of this compound is scarce. However, studies on other long-chain alcohols, including C16-18 unsaturated alcohols, have demonstrated that they are biodegradable under anaerobic conditions. europa.eu The anaerobic degradation of fatty alcohol sulfates, for instance, begins with the cleavage of the sulfate (B86663) group to yield the alcohol, which is then oxidized to a carboxylic acid and subsequently degraded via the anaerobic β-oxidation pathway. researchgate.net

For unsaturated fatty acids, it has been suggested that an alternative anaerobic pathway to β-oxidation may exist in some microorganisms, leading to the breakdown into acetyl-CoA. mdpi.com The degradation of branched-chain fatty acids under anaerobic conditions can involve carboxylation or other alternative mechanisms, suggesting that the double bond in this compound might be handled by specialized enzymatic systems under anoxic conditions. ethz.ch It is plausible that the initial steps of oxidation to the corresponding aldehyde and carboxylic acid also occur under anaerobic conditions, potentially utilizing alternative electron acceptors.

Metabolites of Degradation

Based on the likely degradation pathways, the primary metabolites of this compound are expected to be:

trans-2-Dodecenal: The initial product of aerobic oxidation.

trans-2-Dodecenoic acid: The product of aldehyde oxidation, which is a precursor to the β-oxidation pathway.

Intermediates of β-oxidation: Subsequent degradation would produce shorter-chain fatty acids and acetyl-CoA.

Under anaerobic conditions, while the specific metabolites are not well-documented, the formation of trans-2-dodecenoic acid is also a probable intermediate before further breakdown.

Abiotic Degradation Processes (e.g., photolysis, hydrolysis)

Abiotic processes may also contribute to the transformation of this compound in the environment, although likely to a lesser extent than biodegradation.

Photolysis: Unsaturated compounds can be susceptible to photodegradation. While direct photolysis of long-chain alkenols by sunlight in water is not expected to be a significant process, indirect photolysis mediated by other substances in the water, such as hydroxyl radicals, may occur. cdc.gov The double bond in this compound represents a potential site for photo-oxidation reactions, especially in the atmosphere. researchgate.net

Hydrolysis: Alcohols are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). physicsandmathstutor.com Therefore, the hydrolysis of the alcohol functional group in this compound is not considered a significant environmental fate process.

Mobility and Distribution in Environmental Compartments

The physical and chemical properties of this compound suggest how it will partition in the environment.

Soil and Sediment: As a relatively non-polar, long-chain alcohol, this compound is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. researchgate.net This would limit its mobility in the aqueous phase. The mobility of petroleum hydrocarbons in the C8-C12 range can be significant in groundwater, but the alcohol functional group and longer chain of this compound likely lead to greater sorption and lower mobility compared to aromatic hydrocarbons. ohio.gov

Water: Due to its expected low water solubility and sorption potential, high concentrations of this compound are unlikely to persist in the water column. It would preferentially partition to suspended solids and bottom sediments. researchgate.net

Air: With a moderate vapor pressure, this compound has the potential to volatilize into the atmosphere. cdc.gov In the atmosphere, it would exist in the vapor phase and be subject to degradation by photochemically produced hydroxyl radicals. cdc.gov

Table 2: Environmental Compartment Distribution and Mobility of this compound

Environmental CompartmentExpected Distribution/MobilityPrimary Transformation Processes
SoilHigh sorption to organic matter, low mobility.Aerobic and anaerobic biodegradation.
WaterLow solubility, partitioning to sediment.Aerobic and anaerobic biodegradation.
AirPotential for volatilization.Photodegradation by hydroxyl radicals.

Emerging Research Frontiers and Applications

Development of Advanced Synthetic Strategies

The synthesis of trans-2-dodecenol, an unsaturated fatty alcohol with significant applications, is an area of active research. ontosight.ai Traditional methods for its preparation often involve the reduction of the corresponding aldehyde, trans-2-dodecenal (B1235498). This reduction can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

More advanced and stereoselective synthetic routes are continually being explored to improve efficiency and control over the trans configuration of the double bond. These strategies are crucial for producing high-purity this compound for its various applications. Some modern synthetic approaches applicable to alkenols like this compound include:

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools in modern organic synthesis. beilstein-journals.orgnih.gov For instance, the stereoselective synthesis of alkenols can be achieved through palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates. nih.gov

Sigmatropic Rearrangements: Novel methods, such as the -sigmatropic rearrangement of allylic dithiocarbamates, offer stereoselective pathways to synthesize alkenol sex pheromones, a class of compounds to which this compound is related in structure and function. thieme-connect.com

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild and efficient method for various organic transformations, including the anti-Markovnikov hydroetherification of alkenols. organic-chemistry.org

These advanced methods offer greater control over stereochemistry and are often more environmentally benign than traditional synthetic routes.

Exploration of Novel Biocatalytic Pathways

The demand for greener and more sustainable chemical production has spurred research into biocatalytic methods for synthesizing fatty alcohols like this compound. mdpi.com Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild reaction conditions. mdpi.comresearchgate.net

Key areas of exploration in the biocatalytic production of long-chain fatty alcohols include:

Fatty Acyl Reductases (FARs): These enzymes catalyze the reduction of fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. nih.gov They are a primary focus for the bio-production of these compounds.

Carboxylic Acid Reductases (CARs): CARs can convert free fatty acids into fatty alcohols, offering an alternative pathway. mdpi.comnih.gov

Alcohol Dehydrogenases (ADHs) and Oxidases: While often studied for the oxidation of alcohols, these enzymes can also be used in the reverse reaction for the reduction of aldehydes to alcohols. acs.orgresearchgate.net Research has focused on enhancing the stability and activity of these enzymes, for example, through immobilization. researchgate.net

Whole-Cell Biocatalysts: Engineered microbial strains, such as Escherichia coli and Saccharomyces cerevisiae, are being developed as "cell factories" for the production of fatty alcohols. nih.govtuwien.at These systems can be designed to express the necessary enzymes and provide the required cofactors for the synthesis. nih.gov

A study involving the screening of 35 microorganisms identified strains like Mycobacterium phlei and Mortierella ramanniana as effective biocatalysts for the transformation of related compounds, highlighting the potential of microbial diversity in discovering novel biocatalytic pathways.

Deeper Elucidation of Biological and Ecological Functions

This compound is a naturally occurring compound found in some plants and is involved in various biological and ecological interactions. It is a component of the aroma of plants like coriander (Coriandrum sativum). researchgate.net

Recent research has focused on its role as a semiochemical, a chemical substance that carries a message. For instance, this compound has been identified as an attractant for Cyrtorhinus lividipennis, a predator of the brown planthopper, a major pest in rice cultivation. researchgate.netresearchgate.net This suggests a role for this compound in tritrophic interactions, where it helps natural enemies locate their prey.

Furthermore, as a long-chain fatty alcohol, this compound is part of a broader class of compounds with recognized biological activities. Very long-chain fatty alcohols are known to be interconverted with their corresponding aldehydes and acids in a metabolic cycle. researchgate.nethmdb.caebm-journal.org Some of these compounds have been reported to influence cholesterol metabolism. researchgate.nethmdb.ca

Applications in Sustainable Pest Management

The identification of this compound as an attractant for beneficial insects opens up possibilities for its use in sustainable pest management strategies. researchgate.netresearchgate.netnih.gov By attracting natural predators like Cyrtorhinus lividipennis to rice fields, it may be possible to enhance biological control of pests such as the brown planthopper. researchgate.net

This approach aligns with the principles of Integrated Pest Management (IPM), which seeks to control pests using a combination of techniques, including biological control, to minimize reliance on synthetic pesticides. uliege.be The use of semiochemicals like this compound is a key component of developing more ecologically sound pest control methods. nih.gov

Field experiments have shown that this compound can significantly attract C. lividipennis, highlighting its potential for practical application in agriculture. researchgate.net

Use as a Model Compound in Organic Chemistry Research

This compound serves as a useful model compound in organic chemistry research for studying various chemical reactions and synthesis processes. chemimpex.comchemimpex.com Its structure, containing a primary alcohol and a trans-disubstituted double bond, allows researchers to investigate the reactivity and selectivity of new synthetic methods. ontosight.ai

For example, it has been used as a substrate in oxidation reactions to test the efficacy of new oxidizing agents. researchgate.net Its relatively simple and well-defined structure makes it an ideal candidate for optimizing reaction conditions and understanding reaction mechanisms. The insights gained from studies using this compound can then be applied to the synthesis of more complex molecules. beilstein-journals.org

Integration with Metabolomics and Systems Biology Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the biological roles of compounds like this compound. elifesciences.orgelifesciences.org By analyzing the metabolome, researchers can identify changes in the levels of various metabolites in response to different stimuli or in different physiological states.

The integration of this compound into metabolomics studies can help to:

Identify new metabolic pathways: By tracking the transformation of this compound and its metabolites, it may be possible to uncover novel enzymatic reactions and metabolic networks.

Understand its mode of action: Metabolomic profiling can reveal the downstream effects of this compound on cellular metabolism, providing clues about its biological functions.

Discover new biomarkers: Changes in the levels of this compound or its derivatives could potentially serve as biomarkers for certain biological processes or diseases.

Systems biology, which aims to understand the complex interactions within biological systems, can leverage metabolomic data to build comprehensive models of cellular processes. Incorporating data on long-chain fatty alcohols like this compound into these models will contribute to a more complete understanding of lipid metabolism and its role in health and disease.

Q & A

Q. How can researchers integrate conflicting findings on this compound’s industrial applications into a cohesive framework?

  • Methodology :
  • Systematic Review : Categorize studies by application type (e.g., surfactants, flavorants) and evaluate evidence strength via GRADE criteria .
  • Multi-Omics Integration : Combine transcriptomic and metabolomic data to identify molecular pathways affected by this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Dodecenol
Reactant of Route 2
trans-2-Dodecenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.